2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide, also known as TIPP, is a synthetic compound that has been extensively studied for its potential use in medicinal chemistry. TIPP is a member of the opioid family of drugs, which are used primarily for pain relief. However, TIPP has shown promise in a variety of other applications, including cancer treatment and drug addiction therapy. In
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide has been extensively studied for its potential use in medicinal chemistry. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and may be effective in treating a variety of different types of cancer.
This compound has also shown promise in the treatment of drug addiction. Studies have shown that this compound can reduce the rewarding effects of drugs such as cocaine and morphine, and may be effective in reducing drug cravings and relapse in humans.
Wirkmechanismus
2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is an opioid receptor agonist, which means that it binds to and activates opioid receptors in the brain and spinal cord. There are three types of opioid receptors: mu, delta, and kappa. This compound has a high affinity for the mu-opioid receptor, which is the primary target for most opioid drugs.
When this compound binds to the mu-opioid receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, which are responsible for producing feelings of pleasure and reward. This is why opioid drugs are often used for pain relief and can be addictive.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioid drugs. This compound can produce analgesia (pain relief), sedation, and euphoria. It can also cause side effects such as nausea, vomiting, and respiratory depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide in lab experiments is that it is a highly selective opioid receptor agonist, which means that it can be used to study the specific effects of mu-opioid receptor activation without interfering with other signaling pathways.
One limitation of using this compound in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural opioids in the body. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet well understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide. One area of interest is the development of novel cancer treatments that target the mu-opioid receptor. Another area of interest is the use of this compound in combination with other drugs for the treatment of drug addiction. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans, and to explore its potential use in other areas of medicine.
Synthesemethoden
2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-(1,3-dioxoisoindol-2-yl)acetic acid with 2,2,6,6-tetramethylpiperidine-4-one, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-12(23-17(25)14-8-6-7-9-15(14)18(23)26)16(24)21-13-10-19(2,3)22-20(4,5)11-13/h6-9,12-13,22H,10-11H2,1-5H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYQGMHYNFHDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(NC(C1)(C)C)(C)C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.